molecular formula C14H11FO3 B580999 3-Fluoro-4-(3-methoxyphenyl)benzoic acid CAS No. 1261924-36-0

3-Fluoro-4-(3-methoxyphenyl)benzoic acid

Cat. No.: B580999
CAS No.: 1261924-36-0
M. Wt: 246.237
InChI Key: ZUHWTXVQCXMXKG-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 885964-80-7 . It has a molecular weight of 246.24 . This compound is a fluorinated para-anisic acid derivative .


Molecular Structure Analysis

The IUPAC name for this compound is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H11FO3/c1-18-13-6-5-10 (8-12 (13)15)9-3-2-4-11 (7-9)14 (16)17/h2-8H,1H3, (H,16,17) .

Scientific Research Applications

Synthesis and Material Science

3-Fluoro-4-(3-methoxyphenyl)benzoic acid and its derivatives have been explored in the synthesis of various complex molecules and materials. For instance, Tanaka et al. (2001) demonstrated the application of related fluorophenol moieties in developing fluorescent probes sensitive to pH changes and metal cations, highlighting their potential in chemical sensing technologies (Tanaka et al., 2001). Similarly, compounds containing fluorophenyl groups have shown promise in the synthesis of antibacterial agents, as illustrated by Holla et al. (2003), where various fluorine-containing molecules exhibited significant antibacterial activities (Holla et al., 2003).

Photoluminescence and Optical Properties

The incorporation of fluoro and methoxy groups into benzoic acid derivatives has been found to significantly influence the photoluminescent properties of certain compounds. Sivakumar et al. (2010) investigated lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives, discovering that electron-donating (-OMe) and electron-withdrawing groups could dramatically affect luminescence, offering insights into the design of optical materials and sensors (Sivakumar et al., 2010).

Fluorinated Liquid Crystals and UV Stability

The study by Praveen et al. (2012) on fluorinated liquid crystals demonstrates the impact of fluorination on the stability and optical properties of liquid crystalline materials. Their research on compounds like p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate elucidates the role of fluorinated substituents in enhancing UV stability and conductivity, which is critical for the development of advanced optical devices and materials (Praveen & Ojha, 2012).

Heterogeneous Chemical Reactions

The reactivity of compounds with similar structural motifs to this compound with atmospheric radicals has been studied to understand their environmental fate and transformation. Liu et al. (2017) examined the reaction of coniferyl alcohol with NO3 radicals, identifying products that shed light on the chemical behavior of such compounds in atmospheric conditions (Liu et al., 2017).

Quantum Chemical Analysis

Ojha and Pisipati (2003) employed computational methods to analyze the molecular ordering of mesogens similar to this compound derivatives. Their work highlights the use of quantum mechanics and computer simulations to predict the behavior of fluorinated mesogens, which is essential for designing materials with specific liquid crystalline properties (Ojha & Pisipati, 2003).

Properties

IUPAC Name

3-fluoro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWTXVQCXMXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681407
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-36-0
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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